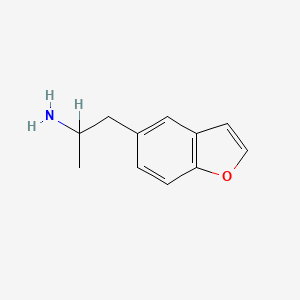

5-(2-Aminopropyl)benzofuran

Description

Properties

CAS No. |

286834-81-9 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(1-benzofuran-5-yl)propan-2-amine |

InChI |

InChI=1S/C11H13NO/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7-8H,6,12H2,1H3 |

InChI Key |

VKUMKUZDZWHMQU-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC2=C(C=C1)OC=C2)N |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OC=C2)N |

Synonyms |

5-(2-aminopropyl)benzofuran |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

5-APB is classified as a substituted benzofuran and has been identified as a serotonin-norepinephrine-dopamine reuptake inhibitor. It has shown agonistic activity at several serotonin receptors, particularly the 5-HT2A and 5-HT2B receptors. The compound's pharmacological profile suggests that it may produce effects similar to those of other psychoactive substances like MDMA (3,4-methylenedioxymethamphetamine) but with distinct potency levels.

Key Pharmacological Findings:

- Receptor Interaction : 5-APB acts as an agonist at the 5-HT2A and 5-HT2B receptors, which are implicated in mood regulation and cardiovascular effects. The compound has a value of 14 nmol/L at the 5-HT2B receptor, indicating significant potency .

- Transporter Activity : It functions as a substrate-type releaser at dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT), with nanomolar potencies. For example, it was found to be approximately three times more potent than MDA in inducing release at DAT .

Toxicological Implications

The non-medical use of 5-APB has raised concerns due to reported cases of intoxication and fatalities. A notable case involved a young man who experienced acute intoxication leading to death after consuming the substance at a music festival. Postmortem analyses revealed significant concentrations of 5-APB in various biological matrices, highlighting its potential for severe health risks when misused .

Case Study: Acute Intoxication

- Incident Overview : A case reported in the Journal of Analytical Toxicology detailed the death of a college student who became unresponsive after consuming alcohol and an unknown drug, later identified as 5-APB. Toxicological analysis showed high levels of the compound in blood and liver samples .

| Biological Matrix | Concentration |

|---|---|

| Peripheral Blood | 2.5 mg/L |

| Central Blood | 2.9 mg/L |

| Liver | 16 mg/kg |

| Urine | 23 mg/L |

Research Applications

Research into 5-APB has expanded into various domains, including pharmacology, toxicology, and forensic science. Its structural similarities to other psychoactive compounds make it a subject of interest for understanding the mechanisms of drug action and potential therapeutic applications.

Potential Therapeutic Uses

While primarily known for its recreational use, ongoing studies suggest that compounds like 5-APB could have therapeutic implications in treating mood disorders or enhancing cognitive function due to their serotonergic activity. However, further research is necessary to establish safety profiles and efficacy.

Chemical Reactions Analysis

Metabolic Reactions

5-APB undergoes extensive Phase I and II metabolism, primarily in the liver. Key metabolic pathways include:

Phase II Metabolism

-

Glucuronidation : Hydroxylated metabolites undergo glucuronidation, enhancing water solubility for excretion .

Table 1: Key Metabolic Pathways of 5-APB

Synthetic Modifications

5-APB and its derivatives are synthesized through multi-step organic reactions:

Key Synthetic Steps

-

Methylation : Diazomethane-mediated methylation of 2-hydroxyphenylacetic acid (yield: 99%) .

-

Formylation : Rieche formylation using dichloromethyl methyl ether and SnCl₄ (yield: 92%) .

-

Aldol Condensation : Nitroethane-mediated condensation to form nitropropene derivatives (yield: 86%) .

-

Reduction : LiAlH₄ or trichlorosilane reduction of nitro groups to amines (yield: 50–95%) .

Table 2: Synthetic Routes for 5-APB Metabolites

Receptor Interactions

5-APB exhibits affinity for monoamine transporters and serotonin receptors:

Transporter Effects

-

Reuptake Inhibition :

-

Releasing Activity : 3–4× more potent than MDA in evoking dopamine/norepinephrine release (EC₅₀ = 33–64 nM) .

Receptor Agonism

Table 3: Pharmacological Profile of 5-APB

| Target | Activity | K<sub>i</sub>/EC₅₀ (nM) | Reference |

|---|---|---|---|

| SERT | Reuptake inhibition | 811 | |

| NET | Reuptake inhibition | 180 | |

| DAT | Reuptake inhibition | 265 | |

| 5-HT<sub>2A</sub> | Agonism | 14 | |

| 5-HT<sub>2B</sub> | Agonism | 14 |

Oxidative and Toxicological Reactions

5-APB induces oxidative stress and mitochondrial dysfunction:

-

Reactive Oxygen Species (ROS) : Increased ROS levels in hepatocytes at ≥1 mM .

-

Glutathione Depletion : Reduced glutathione (GSH) levels drop by 40% at 2 mM .

Mechanistic Insight : CYP3A4-mediated bioactivation generates reactive metabolites that deplete antioxidants and disrupt mitochondrial membrane potential (ΔΨm) .

Derivatization Reactions

5-APB serves as a precursor for novel psychoactive substances:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues

5-APB belongs to a broader family of aminopropylbenzofurans and related compounds, which vary in substitution patterns and biological activities. Key analogues include:

Key Differences and Research Findings

- Positional Isomerism: The position of the aminopropyl side chain significantly impacts activity. For example, 5-APB and 6-APB, despite being isomers, exhibit distinct receptor affinities. 6-APB shows greater dopamine release, contributing to its stimulant properties, while 5-APB is more serotonergic .

- Toxicity : 5-APB induces severe hepatotoxicity by depleting cellular glutathione and ATP in rat hepatocytes, whereas 6-APB is less damaging under identical conditions .

- Receptor Interactions: Unlike MDMA, which targets monoamine transporters via a benzodioxole ring, benzofurans like 5-APB rely on the benzofuran moiety for transporter interactions, resulting in reduced selectivity and higher toxicity .

Analytical Differentiation

Gas chromatography-infrared spectroscopy (GC/IR) and nuclear magnetic resonance (NMR) are critical for distinguishing positional isomers like 4-APB, 5-APB, 6-APB, and 7-APB. For instance:

- 5-APB vs. 6-APB : GC/IR analysis of heptafluorobutyramide derivatives reveals distinct retention times and spectral fingerprints .

- Mass Spectrometry : 5-APB exhibits a base peak at m/z 174 (benzofuran fragment), while 6-APB shows a peak at m/z 160 due to alternative fragmentation pathways .

Clinical and Regulatory Considerations

- 5-APB vs. 6-APB in Recreational Use : 6-APB is often preferred for its "smoother" effects, but 5-APB remains prevalent in polydrug combinations, increasing overdose risks .

- Legislation : Both compounds are banned under global NPS controls, though clandestine markets continue to exploit isomer ambiguities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-APB, and how do they compare in yield and purity?

- Methodological Answer : The synthesis of 5-APB typically involves a two-step process: (1) condensation of benzofuran derivatives with nitroethane via the Henry reaction to form a nitroalkene intermediate, followed by (2) catalytic hydrogenation to reduce the nitro group to an amine. Alternative methods employ reductive amination using sodium cyanoborohydride. Yields vary between 40-65%, with impurities arising from positional isomer formation (e.g., 4-APB, 6-APB). Purification requires column chromatography or recrystallization, with GC-MS or NMR used to confirm stereochemistry and purity .

Q. How do researchers assess the pharmacological activity of 5-APB in vitro?

- Methodological Answer : Standard assays include:

- Radioligand binding studies to measure affinity for serotonin (5-HT2A/B), dopamine (D2), and norepinephrine (NET) transporters.

- Functional assays (e.g., calcium flux in HEK293 cells expressing human receptors) to evaluate agonism/antagonism.

- Monoamine uptake inhibition using synaptosomes from rodent brains. 5-APB shows higher potency at serotonin transporters (SERT) than dopamine (DAT), with EC₅₀ values comparable to MDMA but lower than methamphetamine .

Q. What analytical techniques are recommended for unambiguous identification of 5-APB in forensic samples?

- Methodological Answer : Tandem mass spectrometry (LC-MS/MS or GC-MS) is critical for distinguishing 5-APB from positional isomers (4-APB, 6-APB). Key diagnostic ions include:

- Base peak : m/z 174 (benzofuran fragment).

- Isomer-specific fragments : For 5-APB, m/z 117 (loss of aminopropyl chain) and m/z 145 (benzofuran ring with methyl group). High-resolution MS (HRMS) further resolves isotopic patterns and confirms molecular formula .

Advanced Research Questions

Q. How can researchers differentiate 5-APB from its structural analogs (e.g., 5-MAPB, 6-APB) in metabolic studies?

- Methodological Answer : Differentiation requires:

- Synthetic metabolite standards : For example, N-methylated metabolites of 5-APB (e.g., 5-MAPB) are synthesized via reductive methylation using formaldehyde and sodium borohydride.

- Fragmentation patterns in HRMS : 5-MAPB shows a diagnostic m/z 188 fragment (loss of methylamine), absent in 5-APB. For 6-APB, isotopic labeling (e.g., deuterated precursors) tracks positional differences in urinary metabolites .

Q. What methodologies address discrepancies between in vitro receptor affinity and in vivo behavioral effects of 5-APB?

- Methodological Answer : Discrepancies arise due to:

- Blood-brain barrier penetration : Measured via logP values (5-APB: ~1.8) and P-glycoprotein efflux assays.

- Metabolic inactivation : Liver microsome studies (e.g., human S9 fraction) identify major metabolites (e.g., hydroxylated benzofuran rings) using LC-HRMS.

- Behavioral assays : Rodent models (e.g., open-field tests, drug discrimination) correlate plasma concentrations (via LC-MS/MS) with locomotor activity or reward phenotypes .

Q. How do researchers reconcile conflicting data on 5-APB’s neurotoxicity?

- Methodological Answer : Contradictions stem from:

- Dose-dependent effects : High-dose studies (≥10 mg/kg in rodents) show serotonin depletion in cortical slices (HPLC-ECD quantification), while lower doses lack significant toxicity.

- Oxidative stress markers : Measurement of lipid peroxidation (MDA assay) and glutathione levels in brain homogenates clarifies thresholds for neuronal damage.

- Clinical case reviews : Postmortem analyses (e.g., brain tissue LC-MS) in fatal intoxications link hyperthermia and serotonin syndrome to CYP2D6 polymorphisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.